molecular formula C24H24N4O2S B2771046 6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine CAS No. 691858-07-8

6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine

Cat. No.: B2771046
CAS No.: 691858-07-8
M. Wt: 432.54
InChI Key: OJSFWAJBKMSCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethoxy-3-phenethyl-2-[(4-pyridinylmethyl)sulfanyl]-4(3H)-quinazolinimine is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Drug Lead

  • Study 1 : Quinazolines, including variants of 6,7-dimethoxyquinazoline, have been studied for their antimalarial activity. A particular compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine, demonstrated high antimalarial activity, indicating its potential as an antimalarial drug lead (Mizukawa et al., 2021).

Inhibitors of Cholinesterases

  • Study 2 : Homobivalent dimers of quinazolinimines, closely related to the compound , have been synthesized and evaluated as inhibitors of cholinesterases. These compounds showed significant inhibitory activities, highlighting their potential in biochemical applications (Decker, 2006).

Fluorescent Proton Sponge Analogues

  • Study 3 : Certain derivatives of quinazoline, akin to 6,7-dimethoxyquinazolinimine, have been identified as fluorescent proton sponge analogues. These compounds exhibit unique basicity and luminescence properties, making them interesting for studies in organic chemistry and potential applications in fluorescence-based techniques (Pozharskii et al., 2016).

Synthesis of N-Heterocycle-Fused Quinoxalines

  • Study 4 : Research involving dimethyl sulfoxide in the synthesis of N-heterocycle-fused quinoxalines, including quinazoline derivatives, has been conducted. This showcases the compound's relevance in synthetic organic chemistry, particularly in the creation of complex heterocyclic structures (Xie et al., 2017).

Fluorescent Dyes for Biomolecule Detection

  • Study 5 : Novel quinazolinium styryl dyes, related to the target compound, have been synthesized for use in detecting biomolecules. These dyes demonstrate RNA-binding preference and significant enhancement in emission intensity, indicating their utility in biological and biochemical research (Balanda et al., 2007).

Antimalarial Effects

  • Study 6 : A study on 6-(arylthio)-2,4-pteridinediamines, chemically akin to the compound , explored their antibacterial and antimalarial activities. While they showed a spectrum of antibacterial activity, they were found to be devoid of antimalarial activity, which provides valuable insights into the structure-activity relationship of these compounds (Elslager et al., 1981).

Properties

IUPAC Name

6,7-dimethoxy-3-(2-phenylethyl)-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-29-21-14-19-20(15-22(21)30-2)27-24(31-16-18-8-11-26-12-9-18)28(23(19)25)13-10-17-6-4-3-5-7-17/h3-9,11-12,14-15,25H,10,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSFWAJBKMSCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=NC=C3)CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.